N-allyl-2-ethoxy-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-4-methyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-8-13-17(14,15)12-7-6-10(3)9-11(12)16-5-2/h4,6-7,9,13H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUPBGKPBFFVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-ethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-ethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-allyl-2-ethoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-2-ethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The allyl and ethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Key Observations:
- Conversely, compounds with fluorophenyl or oxiran groups () may exhibit higher metabolic stability or reactivity in ring-opening reactions .
- Synthesis Complexity : Allylation reactions (e.g., using allyl bromide) are common for introducing the allyl group, while oxidation (e.g., IBX in DMSO) enables further functionalization, as seen in . The glyburide-related compound () requires more complex coupling steps, reflecting its pharmaceutical relevance .
Functional and Application Differences
- Pharmaceutical Potential: The glyburide analog () demonstrates sulfonamides' role in antidiabetic drug development, whereas the target compound’s ethoxy and allyl groups may position it as a precursor for prodrugs or kinase inhibitors.
- Material Science : Epoxide-containing derivatives () could serve as crosslinking agents in polymers, contrasting with the target compound’s likely role in small-molecule crystallography (supported by SHELX refinement tools in ) .
Research Findings and Challenges
- Structural Characterization: While SHELX software () is widely used for crystallographic refinement, none of the provided studies directly report crystal structures for the target compound. This gap highlights a need for further structural analysis to elucidate packing interactions influenced by the ethoxy group .
Biological Activity
N-allyl-2-ethoxy-4-methylbenzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is crucial for its biological activity. The compound's molecular structure can be represented as follows:
- Molecular Formula : C12H15NO3S
- Molecular Weight : 253.32 g/mol
- Functional Groups : Sulfonamide, allyl, and ethoxy groups
The presence of these functional groups contributes to its reactivity and biological interactions. The sulfonamide moiety allows the compound to form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity.
The mechanism of action involves several key interactions:
- Enzyme Inhibition : this compound inhibits various enzymes by binding to their active sites. The sulfonamide group is particularly effective in forming hydrogen bonds with critical residues within these sites.
- Binding Affinity : The allyl and ethoxy groups enhance the compound's selectivity and binding affinity towards specific targets, making it a valuable tool in biochemical studies.
1. Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial effects. They inhibit bacterial growth by targeting enzymes involved in folate synthesis, which is vital for nucleic acid production.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases and other key metabolic enzymes. This inhibition can lead to therapeutic applications in conditions such as cancer and bacterial infections.
Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the activity of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. The study reported a significant decrease in enzyme activity at low micromolar concentrations of the compound.
Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines. Results indicated that this compound exhibited cytotoxic effects, suggesting potential as an anticancer agent through its enzyme inhibition properties.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibits bacterial growth | |
| Enzyme Inhibition | Inhibits carbonic anhydrases | |
| Anticancer | Cytotoxic effects on cancer cells |
Applications in Research
This compound serves multiple roles in scientific research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
